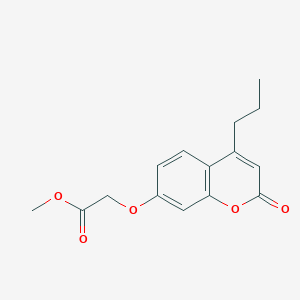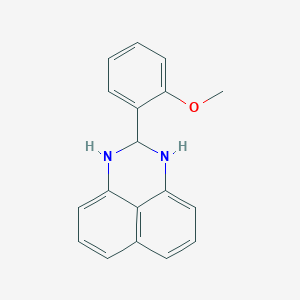![molecular formula C25H25ClN2O3S B11663856 N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11663856.png)
N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-3-(phenylsulfanyl)propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{4-[(3-clorobencil)oxi]-3-etoxi fenil}metilideno]-3-(fenilsulfanil)propanohidrazida es un compuesto orgánico complejo conocido por sus características estructurales únicas y sus posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por la presencia de un grupo clorobencilo, un grupo etoxi fenilo y un grupo fenilsulfanil, que contribuyen a sus distintas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-{4-[(3-clorobencil)oxi]-3-etoxi fenil}metilideno]-3-(fenilsulfanil)propanohidrazida típicamente implica múltiples pasos:
Formación de la hidrazona: El paso inicial implica la condensación de 4-[(3-clorobencil)oxi]-3-etoxi benzaldehído con 3-(fenilsulfanil)propanohidrazida en presencia de un catalizador ácido. Esta reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo para facilitar la formación del enlace de hidrazona.
Purificación: El producto crudo se purifica luego utilizando técnicas de recristalización, a menudo empleando solventes como etanol o metanol para obtener un compuesto de alta pureza.
Métodos de producción industrial
Si bien la síntesis de laboratorio de este compuesto está bien documentada, la producción a escala industrial requeriría la optimización de las condiciones de reacción para garantizar la rentabilidad y la escalabilidad. Esto podría implicar el uso de reactores de flujo continuo y sistemas de purificación automatizados para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-[(E)-{4-[(3-clorobencil)oxi]-3-etoxi fenil}metilideno]-3-(fenilsulfanil)propanohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo fenilsulfanil se puede oxidar para formar sulfoxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El enlace de hidrazona se puede reducir para formar el derivado de hidrazina correspondiente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo clorobencilo puede participar en reacciones de sustitución nucleófila, donde el átomo de cloro es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Amoniaco, tioles, alcóxidos.
Productos principales
Oxidación: Sulfoxidos, sulfonas.
Reducción: Derivados de hidrazina.
Sustitución: Varios derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
N’-[(E)-{4-[(3-clorobencil)oxi]-3-etoxi fenil}metilideno]-3-(fenilsulfanil)propanohidrazida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos fármacos y agroquímicos.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a su capacidad de interactuar con varios objetivos biológicos.
Industria: Utilizado en el desarrollo de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-{4-[(3-clorobencil)oxi]-3-etoxi fenil}metilideno]-3-(fenilsulfanil)propanohidrazida implica su interacción con objetivos moleculares como enzimas y receptores. Las características estructurales del compuesto le permiten unirse a sitios específicos en estos objetivos, modulando su actividad y provocando varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-{4-[(4-clorobencil)oxi]-3-etoxi fenil}metilideno]benzo hidrazida
- N'-[(E)-{4-[(4-clorobencil)oxi]-3-etoxi fenil}metilideno]-2-(2,3-diclorofenoxi)aceto hidrazida
Singularidad
N’-[(E)-{4-[(3-clorobencil)oxi]-3-etoxi fenil}metilideno]-3-(fenilsulfanil)propanohidrazida destaca por la presencia del grupo fenilsulfanil, que imparte reactividad química única y potencial actividad biológica. Esto lo diferencia de otros compuestos similares que pueden carecer de este grupo funcional o tener diferentes sustituyentes, lo que lleva a variaciones en sus propiedades y aplicaciones.
Propiedades
Fórmula molecular |
C25H25ClN2O3S |
|---|---|
Peso molecular |
469.0 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C25H25ClN2O3S/c1-2-30-24-16-19(11-12-23(24)31-18-20-7-6-8-21(26)15-20)17-27-28-25(29)13-14-32-22-9-4-3-5-10-22/h3-12,15-17H,2,13-14,18H2,1H3,(H,28,29)/b27-17+ |
Clave InChI |
LEGXLANFDFAMHX-WPWMEQJKSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCSC2=CC=CC=C2)OCC3=CC(=CC=C3)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCSC2=CC=CC=C2)OCC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11663784.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11663795.png)
![4-Fluoro-N'-{4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}benzohydrazide](/img/structure/B11663804.png)

![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11663821.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11663834.png)
![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663843.png)
![N-[N'-(4,7-dimethylquinazolin-2-yl)-N-(phenylcarbonyl)carbamimidoyl]benzamide](/img/structure/B11663854.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
